1-(6-Azidohexyl)-4,4-difluoropiperidine
Description
4,4-Difluoropiperidine is a fluorinated heterocyclic scaffold widely used in medicinal chemistry due to its enhanced metabolic stability, lipophilicity, and capacity to modulate biological targets. For instance, azide-containing derivatives like 1-(6-Azidohexyl)-4,4-difluoropiperidine may serve as click chemistry intermediates, though specific data on this compound are absent in the evidence. Below, we analyze structurally related compounds to infer trends.
Properties
Molecular Formula |
C11H20F2N4 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
1-(6-azidohexyl)-4,4-difluoropiperidine |
InChI |
InChI=1S/C11H20F2N4/c12-11(13)5-9-17(10-6-11)8-4-2-1-3-7-15-16-14/h1-10H2 |
InChI Key |
LRHNVTQVVDZZTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)CCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Azidohexyl)-4,4-difluoropiperidine typically involves the introduction of an azido group into a hexyl chain, followed by the incorporation of this chain into a difluoropiperidine structure. One common method involves the reaction of 6-bromo-1-hexanol with sodium azide to form 6-azido-1-hexanol. This intermediate is then reacted with 4,4-difluoropiperidine under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(6-Azidohexyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions
Copper(I) Catalysts: Used in azide-alkyne cycloaddition reactions.
Hydrogen Gas and Palladium Catalyst: Used in the reduction of the azido group to an amine.
Major Products
1,2,3-Triazoles: Formed from the cycloaddition of the azido group with alkynes.
Scientific Research Applications
1-(6-Azidohexyl)-4,4-difluoropiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Utilized in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(6-Azidohexyl)-4,4-difluoropiperidine involves its reactivity with various functional groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with biological targets. Additionally, the difluoropiperidine moiety can influence the compound’s binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key 4,4-difluoropiperidine derivatives and their properties are compared below, highlighting substituent effects on chemical and biological behavior.
Table 1: Structural and Functional Comparison of 4,4-Difluoropiperidine Derivatives
Key Findings from Comparative Analysis:
Substituent Effects on Bioactivity :
- Azetidine-containing derivatives (e.g., 1-(Azetidin-3-yl)-4,4-difluoropiperidine) show promise in neurodegenerative disease research due to dual nitrogen rings enhancing brain exposure and cholinesterase inhibition .
- Halogenated benzyl derivatives (e.g., 1-(2-Bromo-3-chlorobenzyl)-4,4-difluoropiperidine) exhibit strong binding to enzymes/receptors via halogen interactions, making them potent tool compounds .
Fluorination and Stability: The 4,4-difluoropiperidine core improves metabolic stability compared to non-fluorinated analogs (e.g., pyrrolidine or piperazine derivatives) .
Functional Group Diversity: Bromoethyl groups enable nucleophilic substitution reactions, facilitating covalent bond formation with biological targets .
Receptor Selectivity: The 4,4-difluoropiperidine scaffold, when combined with quinoline ether linkages (e.g., in OX1R-selective compounds), achieves >625-fold functional selectivity over OX2R receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
